molecular formula C23H28FN3O B4631606 1-(4-FLUOROPHENYL)-4-{4-[(PIPERIDIN-1-YL)METHYL]BENZOYL}PIPERAZINE

1-(4-FLUOROPHENYL)-4-{4-[(PIPERIDIN-1-YL)METHYL]BENZOYL}PIPERAZINE

Cat. No.: B4631606
M. Wt: 381.5 g/mol
InChI Key: FYVSUOYHBVOSPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-FLUOROPHENYL)-4-{4-[(PIPERIDIN-1-YL)METHYL]BENZOYL}PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of fluorine and piperidine moieties in its structure enhances its pharmacological properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the use of Suzuki–Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-FLUOROPHENYL)-4-{4-[(PIPERIDIN-1-YL)METHYL]BENZOYL}PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(4-FLUOROPHENYL)-4-{4-[(PIPERIDIN-1-YL)METHYL]BENZOYL}PIPERAZINE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-4-{4-[(PIPERIDIN-1-YL)METHYL]BENZOYL}PIPERAZINE involves its interaction with specific molecular targets and pathways. For example, it may act as a selective calcium antagonist, blocking calcium channels and modulating intracellular calcium levels . This can affect various cellular processes, including signal transduction and neurotransmitter release.

Comparison with Similar Compounds

Uniqueness: 1-(4-FLUOROPHENYL)-4-{4-[(PIPERIDIN-1-YL)METHYL]BENZOYL}PIPERAZINE is unique due to its specific combination of fluorophenyl, piperidine, and benzoyl groups, which confer distinct pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[4-(piperidin-1-ylmethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O/c24-21-8-10-22(11-9-21)26-14-16-27(17-15-26)23(28)20-6-4-19(5-7-20)18-25-12-2-1-3-13-25/h4-11H,1-3,12-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVSUOYHBVOSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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